molecular formula C6H7NO2 B12879281 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile CAS No. 76263-39-3

5-Methyl-2-oxotetrahydrofuran-3-carbonitrile

Cat. No.: B12879281
CAS No.: 76263-39-3
M. Wt: 125.13 g/mol
InChI Key: HEUVPDHMKYRCDO-UHFFFAOYSA-N
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Description

5-Methyl-2-oxotetrahydrofuran-3-carbonitrile is an organic compound with the molecular formula C6H7NO2. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. This compound is notable for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation reaction involving a cyanoester and a carbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent choice .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Methyl-2-oxotetrahydrofuran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Methyl-2-oxotetrahydrofuran-3-carbonitrile involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the functional groups present. It can also participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its versatility makes it valuable in organic synthesis and pharmaceutical research .

Properties

CAS No.

76263-39-3

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

5-methyl-2-oxooxolane-3-carbonitrile

InChI

InChI=1S/C6H7NO2/c1-4-2-5(3-7)6(8)9-4/h4-5H,2H2,1H3

InChI Key

HEUVPDHMKYRCDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)O1)C#N

Origin of Product

United States

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